4-Ethylbenzoic acid, morpholide 4-Ethylbenzoic acid, morpholide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14306609
InChI: InChI=1S/C13H17NO2/c1-2-11-3-5-12(6-4-11)13(15)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3
SMILES:
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol

4-Ethylbenzoic acid, morpholide

CAS No.:

Cat. No.: VC14306609

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

4-Ethylbenzoic acid, morpholide -

Specification

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name (4-ethylphenyl)-morpholin-4-ylmethanone
Standard InChI InChI=1S/C13H17NO2/c1-2-11-3-5-12(6-4-11)13(15)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3
Standard InChI Key JYYGRJIDXBRVHD-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C(=O)N2CCOCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with an ethyl group at the para position and a morpholine ring connected via an amide bond. The morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) introduces significant polarity and hydrogen-bonding capacity, which influences solubility and reactivity . The IUPAC Standard InChIKey (JYYGRJIDXBRVHD-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration .

Physical Characteristics

4-Ethylbenzoic acid, morpholide typically presents as a white to beige crystalline solid with a melting point of 112–113°C . It exhibits limited solubility in water (<0.1 mg/mL at 25°C) but dissolves readily in polar organic solvents such as chloroform, methanol, and dimethyl sulfoxide (DMSO) . These properties make it suitable for reactions in non-aqueous media.

Table 1: Comparative Physicochemical Properties of Benzoic Acid Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Water Solubility
4-Ethylbenzoic acidC9H10O2\text{C}_9\text{H}_{10}\text{O}_2150.17122–124Low
Benzoic acidC7H6O2\text{C}_7\text{H}_6\text{O}_2122.12122Moderate
4-Ethylbenzoic acid, morpholideC13H17NO2\text{C}_{13}\text{H}_{17}\text{NO}_2219.28112–113Very Low

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-ethylbenzoic acid, morpholide typically involves a two-step process:

  • Ethylation of Benzoic Acid: Friedel-Crafts alkylation introduces the ethyl group to benzoic acid using ethyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) .

  • Morpholine Conjugation: The carboxylic acid group undergoes nucleophilic acyl substitution with morpholine in the presence of coupling agents like thionyl chloride or dicyclohexylcarbodiimide (DCC) .

A 2019 study demonstrated the use of 4-ethylbenzoic acid derivatives as structure-modulating agents in MOF synthesis, where the ethyl group enhanced framework stability by steric hindrance .

Industrial-Scale Production

Sigma-Aldrich lists 4-ethylbenzoic acid, morpholide as available in 5 g quantities (priced at $52.60), indicating its niche but growing demand in research settings . Scalability challenges include optimizing reaction yields (>80%) and minimizing byproducts like 3-ethyl isomers, which require chromatographic separation .

Applications in Scientific Research

Pharmaceutical Development

The morpholine group enhances blood-brain barrier permeability, making this compound a candidate for central nervous system (CNS) drug candidates . Preclinical studies suggest inhibitory activity against cytochrome P450 enzymes, though full pharmacokinetic profiles remain under investigation .

Materials Chemistry

In MOF synthesis, 4-ethylbenzoic acid, morpholide acts as a monodentate ligand for lanthanides. A 2010 crystallographic study revealed that lanthanum(III) complexes with this ligand form 1D polymeric chains stabilized by π-π stacking interactions . These materials exhibit potential in gas storage and heterogeneous catalysis.

Organic Synthesis

The compound serves as a directing group in transition metal-catalyzed reactions. For example, a 2012 study reported ruthenium(II)-mediated ortho-hydroxylation of ethyl benzoates, where the morpholide derivative improved regioselectivity by 40% compared to methyl analogs .

Interaction Studies and Reactivity

Chemical Reactivity

The morpholide group undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions, regenerating 4-ethylbenzoic acid. This reversibility is exploited in prodrug designs, where controlled release at target sites minimizes off-target effects .

Comparative Analysis with Structural Analogs

Electronic Effects

The ethyl group’s electron-donating inductive effect (+I) increases electron density on the benzene ring, enhancing electrophilic substitution rates at the ortho and para positions. Comparative studies show that nitration of 4-ethylbenzoic acid, morpholide proceeds 1.8× faster than 4-methyl analogs .

Steric Considerations

The ethyl substituent’s bulkiness (van der Waals volume = 26.7 ų) impacts crystal packing. X-ray diffraction data reveal a 7.2° dihedral angle between the benzene and morpholine rings, reducing intermolecular interactions compared to planar derivatives .

Recent Advances and Future Directions

Catalytic Innovations

A 2025 patent application describes palladium-catalyzed coupling reactions using 4-ethylbenzoic acid, morpholide as a ligand, achieving turnover numbers (TON) exceeding 10⁵ in Suzuki-Miyaura cross-couplings .

Environmental Impact

Biodegradation studies indicate partial breakdown by Pseudomonas spp. within 14 days under aerobic conditions, though ethyl group oxidation remains a rate-limiting step . Computational models predict a half-life of 23 days in soil, necessitating further ecotoxicological assessments .

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